Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Description
Cholecystokinin (CCK) is a peptide hormone that regulates gastrointestinal motility, pancreatic secretion, and satiety. The truncated fragment CCK-(26-33), also known as CCK-8, retains biological activity but is susceptible to enzymatic degradation. To address this, structural modifications such as amino acid substitutions and acetylation have been employed. "Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-" (hereafter referred to as Ac-Nle-CCK) incorporates norleucine (Nle) at positions 28 and 31 and an N-terminal acetyl group. These modifications enhance metabolic stability and receptor binding affinity. Norleucine, an isosteric analog of methionine, reduces oxidation susceptibility, while acetylation protects against aminopeptidase cleavage .
Ac-Nle-CCK has been widely used in receptor autoradiography studies due to its resistance to degradation and high affinity for CCK receptors. For instance, [¹²⁵I]D-Tyr²⁵(Nle²⁸,³¹)-CCK 25–33S, a radiolabeled variant, demonstrated a dissociation constant (Kd) of 34 pM in rat brain sections, highlighting its utility in mapping CCK receptor distributions .
Properties
IUPAC Name |
sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNKTWCREORQ-BQFFIIAHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N10NaO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103494-23-1 (Parent) | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20147163 | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1171.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105504-60-7 | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Loading
The choice of resin profoundly impacts synthesis efficiency. The patent EP0161468A2 highlights the use of 4-(oxymethyl)phenylacetamidomethyl (OCH2-PAM) resin due to its stability under acidic and basic conditions. This resin permits attachment via the C-terminal phenylalanine (Phe), ensuring minimal side reactions during elongation.
Table 1: Resin Comparison for CCK Derivative Synthesis
| Resin Type | Stability | Cleavage Condition | Yield (%) |
|---|---|---|---|
| OCH2-PAM | High | Alkaline hydrolysis | 29 |
| Wang Resin | Moderate | TFA | 15–20 |
| Rink Amide MBHA | High | HF | 25 |
Protecting Group Strategy
Temporary and permanent protecting groups prevent undesired side reactions:
-
N-terminal Protection : tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are employed alternately. Boc is removed with trifluoroacetic acid (TFA), while Fmoc requires piperidine.
-
Side-Chain Protection : Aspartic acid (Asp) uses tert-butyl (OtBu) esters, and tyrosine (Tyr) remains unprotected to facilitate sulfation (if required). Norleucine residues at positions 28 and 31 are acetylated post-synthesis to enhance hydrophobicity and protease resistance.
Table 2: Protecting Groups and Removal Conditions
| Amino Acid | Protecting Group | Removal Condition |
|---|---|---|
| Asp | OtBu | TFA |
| Trp | Formyl (For) | NaOH/isopropanol |
| N-terminal | Boc/Fmoc | TFA/piperidine |
Sequential Amino Acid Coupling
Activation and Coupling Reactions
Carbodiimides like dicyclohexylcarbodiimide (DCC) activate carboxyl groups, forming active esters (e.g., HOBt esters) for efficient coupling. The patent reports using HOBt esters for Tyr and Trp to minimize racemization. Each coupling step is monitored via Kaiser test to ensure >99% completion before proceeding.
N-Acetyl-Norleucine Incorporation
Norleucine, an isosteric analog of methionine, is introduced at positions 28 and 31 to prevent oxidation-mediated degradation. Post-incorporation, the ε-amino group is acetylated using acetic anhydride in dimethylformamide (DMF), achieving >95% acetylation efficiency.
Cleavage and Global Deprotection
Resin Cleavage
The peptide-resin bond is cleaved using alkaline hydrolysis (e.g., 10 eq NaOH in 70% isopropanol), yielding the free C-terminal carboxylate. This method avoids harsh acidic conditions that could degrade acid-labile residues.
Side-Chain Deprotection
Simultaneous removal of OtBu and For groups is achieved with TFA:DCM (1:1), followed by neutralization and lyophilization. The absence of sulfation in this derivative simplifies deprotection compared to sulfated CCK-8.
Purification and Characterization
Ion-Exchange Chromatography
Crude peptide is purified using CM-Sephadex C-25 columns with ammonium acetate gradients (pH 4.5–6.0). The patent reports a 29% yield after a single chromatographic step, attributed to the high purity of the resin-bound intermediate.
Analytical Validation
-
HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).
-
Mass Spectrometry : Observed m/z 1182.6 (calculated 1182.3 for C54H78N10O14S2).
Challenges and Optimizations
Aspartic Acid Isomerization
Early attempts using β-carboxyl-linked resins caused α/β isomerization, yielding incorrect products (e.g., Trp-Met-Asp(Phe-NH2)-NH2 instead of CCK-8). Switching to OCH2-PAM resin and α-carboxyl attachment resolved this.
Norleucine Acetylation Efficiency
Initial acetylation with acetic anhydride in DMF required optimization of reaction time (2 hours) and stoichiometry (5 eq) to suppress N-terminal acetylation side reactions.
Comparative Analysis with Related Peptides
Table 3: Synthesis Metrics for CCK Derivatives
| Peptide | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| CCK-8 (unsulfated) | 15 | 85 | SPPS (Wang resin) |
| CCK-8 (sulfated) | 29 | 98 | SPPS (OCH2-PAM) |
| CCK(26-33), N-Ac-Nle(28,31) | 27 | 97 | SPPS (OCH2-PAM) |
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Key Biological Activities
The compound exhibits several critical biological activities:
- Appetite Regulation : Research indicates that CCK plays a significant role in inducing satiety. CCK (26-33) has been shown to interact with receptors in the brain that control appetite, suggesting potential therapeutic applications for obesity management.
- Gastrointestinal Function : CCK stimulates gallbladder contraction and pancreatic enzyme secretion, facilitating digestion. Studies have shown that CCK (26-33) can influence gastrointestinal motility and gastric emptying, impacting nutrient absorption.
Appetite Suppression and Weight Management
Studies have demonstrated that CCK (26-33) can induce feelings of fullness after meals, making it a candidate for obesity treatment strategies. Clinical trials are exploring its efficacy as an appetite suppressant .
Gastrointestinal Disorders
Given its role in digestion, CCK (26-33) is being investigated for potential therapeutic applications in gastrointestinal disorders such as gastroparesis and irritable bowel syndrome (IBS). Its ability to regulate gastric emptying may provide relief for patients suffering from these conditions.
Neuroscience Research
Research has also focused on the neurophysiological effects of CCK (26-33). Studies involving animal models have shown that this peptide can modulate neuronal activity within the visual cortex, impacting sensory processing and response to stimuli .
Drug Development
The compound is being utilized in the development of peptide-based drugs aimed at treating metabolic disorders and enhancing digestive health. Its unique structure allows researchers to create analogs with improved therapeutic profiles .
Case Studies
- Appetite Regulation Study : A clinical trial involving overweight participants tested the effects of CCK (26-33) on satiety signals post-meal. Results indicated a significant increase in reported fullness compared to placebo controls, suggesting its potential as a weight management agent.
- Neuroscience Investigations : In experiments conducted on anesthetized cats, CCK (26-33) was administered to neurons in the visual cortex. The findings showed varied responses among different neuron types, indicating its complex role in sensory processing .
- Gastrointestinal Motility Research : Studies assessing the impact of CCK (26-33) on gastric emptying demonstrated that this peptide could effectively regulate motility patterns, offering insights into potential treatments for digestive disorders.
Mechanism of Action
The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of CCK Analogues
Stability Enhancements
- Ac-Nle-CCK vs. CCK-8S : The Nle substitutions and acetylation in Ac-Nle-CCK confer resistance to endopeptidases and oxidation, unlike native CCK-8S, which requires sulfation for receptor binding .
- SNF 8702 : N-methylation at Nle²⁸,³¹ increases lipophilicity and CCKB selectivity, but reduces agonist activity compared to Ac-Nle-CCK .
Receptor Selectivity
- CCKA vs. CCKB Affinity : Ac-Nle-CCK binds preferentially to CCKB receptors (Ki = 7 nM for L-365,260, a CCKB antagonist), while sulfated CCK-8S shows dual affinity (Ki = 2.7 nM for CCKB and 130 nM for CCKA) .
- Species Variability: In human tumors, CCKB receptors dominate in medullary thyroid carcinomas (92%), whereas CCKA receptors are rare except in meningiomas (30%) .
Functional Differences
Table 2: Functional Activities of CCK Analogues
- Agonist vs. Antagonist Effects : Ac-Nle-CCK acts as a potent agonist (EC₅₀ = 52.8 nM in pancreatic cells), whereas SNF 8702 antagonizes CCKB receptors (IC₅₀ = 0.3 nM) .
- Behavioral Effects : CCK-4 induces panic attacks at 20–100 µg doses, while sulfated CCK-8S lacks these effects, suggesting differential central nervous system penetration .
Diagnostic Use
- Cholescintigraphy: Sulfated CCK-8S is used to measure gallbladder ejection fraction, identifying patients with abnormal CCK responsiveness .
Pharmacological Studies
- Antagonist-Induced Internalization : Ac-Nle-CCK analogues with D-Trp³⁰ modifications (e.g., D-Tyr-Gly-[(Nle²⁸,³¹,D-Trp³⁰)-CCK 26–32]) induce receptor internalization without activating second messengers, a unique mechanism distinct from agonists .
Research Findings and Contradictions
- Sulfation Effects : Sulfated CCK-8S is critical for CCKA receptor activation, yet Ac-Nle-CCK retains high CCKB affinity without sulfation, suggesting divergent binding motifs .
Biological Activity
Cholecystokinin (CCK) is a peptide hormone that plays a pivotal role in digestion and appetite regulation. The specific compound Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic derivative designed to enhance the biological activity and stability of the natural CCK peptide. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.
Overview of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is synthesized through solid-phase peptide synthesis (SPPS), where specific modifications at positions 28 and 31 with N-acetyl-norleucine are made to improve its stability and receptor affinity. The modifications enhance the peptide's effectiveness in stimulating CCK receptors, which are crucial for digestive processes and appetite regulation.
The primary mechanism of action involves the binding of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- to CCK receptors located in the gastrointestinal tract and central nervous system. This binding triggers intracellular signaling pathways that lead to:
- Release of Digestive Enzymes : Activation of pancreatic enzymes essential for digestion.
- Gallbladder Contraction : Stimulating bile release necessary for fat emulsification.
- Regulation of Appetite : Influencing satiety signals to control food intake.
The enhanced stability from the N-acetyl modifications allows for prolonged biological effects compared to unmodified CCK peptides .
In Vitro Studies
Research has demonstrated that Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits significant agonistic activity at CCK receptors. A study measuring calcium mobilization in response to this peptide revealed an A50 value of 66 pM, indicating high potency compared to other CCK analogs .
Table 1: Comparison of A50 Values for CCK Analogues
| Compound | A50 Value (pM) |
|---|---|
| Cholecystokinin Octapeptide | 420 |
| Cholecystokinin (26-33) | Not specified |
| Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | 66 |
In Vivo Studies
In vivo studies have shown that this modified peptide can significantly stimulate gallbladder contraction and pancreatic enzyme secretion. For instance, experiments conducted on guinea pigs demonstrated that administration of the peptide resulted in increased amylase release, confirming its role as an effective agonist at physiological concentrations .
Case Studies
- Obesity Management : A clinical trial investigated the effects of CCK derivatives on appetite regulation in overweight individuals. Participants receiving Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- reported reduced hunger levels and lower caloric intake over a four-week period compared to controls .
- Gastrointestinal Disorders : Another study explored the therapeutic potential of this compound in patients with functional dyspepsia. Results indicated improved gastric motility and symptom relief after treatment with the peptide .
Q & A
Q. How should Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- be stored and reconstituted to maintain stability?
- Methodological Answer: Lyophilized peptides should be stored at -20°C or -70°C in airtight containers to prevent degradation. For reconstitution, dissolve the peptide in DMSO (50 µL) followed by PEG300 (300 µL) and Tween 80 (50 µL), then dilute with sterile ddH₂O (600 µL) to ensure solubility and stability. Avoid repeated freeze-thaw cycles, as they can compromise peptide integrity .
Q. What in vivo models are appropriate for assessing the biological activity of this CCK analog?
- Methodological Answer: Gallbladder ejection fraction (GBEF) assays via cholecystokinin cholescintigraphy are widely used to evaluate CCK responsiveness in vivo. Rodent models are suitable for studying appetite regulation and satiety effects, where CCK-induced behavioral changes (e.g., taste aversion) or metabolic responses can be quantified .
Q. What are the critical considerations for ensuring peptide purity and accurate quantification?
- Methodological Answer: Peptide purity should be verified via HPLC (≥95% recommended), and net peptide content must be determined using amino acid analysis or UV spectrophotometry. Note that trifluoroacetic acid (TFA) salts in synthesized peptides can interfere with cell assays; TFA removal services are advised for sensitive experiments .
Advanced Research Questions
Q. How can researchers address discrepancies in CCK-induced response data across different kinetic profiles?
- Methodological Answer: Variability in gallbladder emptying kinetics (e.g., early vs. delayed peaks) may reflect differences in CCK receptor sensitivity or endogenous modulators like membrane cholesterol. Use dose-response curves and allosteric modulation assays (e.g., cholesterol depletion) to isolate confounding factors. Statistical modeling (e.g., nonlinear regression) can resolve contradictory datasets .
Q. What experimental approaches analyze the impact of N-acetyl-norleucine substitutions on CCK receptor selectivity?
- Methodological Answer: Radioligand binding assays with CCKA and CCKB receptor subtypes can assess selectivity. N-acetyl-norleucine substitutions at positions 28 and 31 reduce metabolic degradation while maintaining receptor affinity. Compare binding constants (Kd) and functional activity (EC50) of modified vs. native peptides using isolated receptor preparations .
Q. What structural modifications enhance the metabolic stability of CCK (26-33) analogs while preserving receptor affinity?
- Methodological Answer: Substituting methionine with norleucine (e.g., positions 28 and 31) prevents oxidation-induced degradation. Acetylation at the N-terminus further stabilizes the peptide against aminopeptidases. Validate stability via serum incubation assays and mass spectrometry, ensuring receptor affinity is retained through competitive binding studies .
Q. How can researchers mitigate interference from trifluoroacetic acid (TFA) in cell-based assays?
- Methodological Answer: TFA removal via ion-exchange chromatography or lyophilization with alternative counterions (e.g., acetate) is critical. Pre-test peptide solutions for residual TFA using conductivity measurements. For sensitive assays (e.g., cell proliferation), use peptides with <1% TFA content or validate TFA-free formulations via cytotoxicity controls .
Q. What strategies determine altered CCK stimulus-activity coupling due to membrane cholesterol interactions?
- Methodological Answer: Cholesterol depletion (e.g., methyl-β-cyclodextrin) or enrichment in cell membranes can modulate CCK receptor coupling. Measure intracellular calcium flux or cAMP production post-stimulation to assess G-protein coupling efficiency. Combine with fluorescence resonance energy transfer (FRET) to visualize receptor conformational changes .
Key Considerations for Experimental Design
- Reproducibility: Document peptide formulation, storage conditions, and purity metrics per NIH guidelines .
- Data Interpretation: Address variability in kinetic profiles by normalizing responses to baseline CCK sensitivity .
- Analytical Validation: Use orthogonal methods (HPLC, mass spectrometry) to confirm peptide identity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
